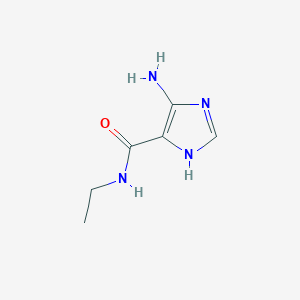

4-Amino-n-ethyl-1h-imidazole-5-carboxamide

Description

Significance of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure is not merely a synthetic curiosity but a fundamental component of numerous biologically vital molecules, including the amino acid histidine, histamine, and nucleic acids. google.comresearchgate.net The unique electronic characteristics of the imidazole scaffold, being electron-rich and amphoteric, allow it to readily interact with a multitude of biological targets like enzymes and receptors. nih.govgoogle.com It can engage in hydrogen bonding, ion-dipole interactions, and hydrophobic forces, which underpins its broad spectrum of pharmacological activities. nih.govgoogle.com This versatility has established the imidazole nucleus as a "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules designed for anticancer, antimicrobial, anti-inflammatory, and antiviral applications. innospk.comepa.gov

Overview of Imidazole Carboxamides as Research Compounds

Building upon the foundational imidazole scaffold, imidazole carboxamides are a class of derivatives that have garnered significant attention as research compounds. A preeminent example of their importance is the role of 4-Amino-1H-imidazole-5-carboxamide (AICA) as a critical intermediate in the synthesis of the chemotherapeutic agent Temozolomide, which is used to treat brain tumors. innospk.com Beyond their utility as synthetic building blocks, imidazole carboxamides themselves are subjects of intensive research. Studies have explored their potential as potent and selective agonists for receptors like the cholecystokinin (B1591339) 1 receptor (CCK1R) nih.gov and as novel antibacterial agents against Gram-negative bacteria. nih.gov Furthermore, certain imidazole-4-carboxamides, dubbed "fairy chemicals," have been investigated for their ability to regulate plant growth. ncats.io In cancer research, imidazole carboxamide derivatives are being evaluated for their potential to act as coadjuvant therapies. researchgate.net

Research Context of N-Substituted Aminoimidazole Carboxamides

The strategic modification of the imidazole carboxamide core, particularly through N-substitution, is a key area of contemporary research. Scientists design and synthesize novel N-substituted derivatives to systematically probe structure-activity relationships (SAR) and optimize therapeutic potential. nih.govresearchgate.net Research has shown that adding substituents to the nitrogen atom of the imidazole ring can significantly influence the compound's biological activity. For instance, a 2021 study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates found that derivatives with alkyl chains at the N-1 position exhibited notable antiproliferative effects against various human cancer cell lines. nih.gov Specifically, the N-dodecyl derivative was identified as a promising lead compound. nih.gov Other research has focused on synthesizing libraries of N-substituted imidazole derivatives to screen for antimicrobial activity or to develop potential kinase inhibitors by mimicking the structure of purines. researchgate.netnih.gov These studies underscore a clear research trajectory aimed at understanding how N-substitution can modulate the physicochemical properties and biological targeting of the aminoimidazole carboxamide scaffold.

Academic Research Focus and Potential of 4-Amino-N-ethyl-1H-imidazole-5-carboxamide

The specific compound, this compound, represents a logical progression in the exploration of N-substituted derivatives. While this molecule is documented in chemical databases, extensive academic literature detailing its specific synthesis and biological activity is not widely available. nih.gov Its potential, therefore, is largely inferred from the broader research context of its parent compound, AICA, and related N-substituted analogues.

The introduction of an N-ethyl group is a classic medicinal chemistry strategy to modulate a compound's properties. Compared to the unsubstituted AICA or the N-methyl analogue sigmaaldrich.com, the ethyl group can alter lipophilicity, which may influence cell membrane permeability and oral bioavailability. It can also introduce subtle steric changes that could refine the compound's binding affinity and selectivity for a specific biological target.

Research into related N-substituted imidazole carboxamides provides a strong rationale for the potential of the N-ethyl variant. For example, studies on other N-alkyl substituted aminoimidazole carboxylates have demonstrated potent anticancer activity, including the inhibition of tumor cell migration and the induction of apoptosis. nih.gov It is plausible that this compound is being investigated, or has the potential to be investigated, for similar biological activities, such as antiproliferative, antimicrobial, or receptor-modulating effects. Its structural similarity to purine (B94841) precursors also suggests potential applications in research targeting metabolic pathways. nih.gov The academic focus would likely be on comparative studies to determine if the N-ethyl group confers any advantages in potency, selectivity, or pharmacokinetic profile over other substitution patterns.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 4-Amino-1H-imidazole-5-carboxamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 360-97-4 | innospk.com |

| Molecular Formula | C₄H₆N₄O | innospk.com |

| Molecular Weight | 126.12 g/mol | nih.gov |

| Appearance | Off-white to light yellow powder | innospk.com |

| Melting Point | 164-170 °C | innospk.com |

| Boiling Point | 535.4 ± 60.0 °C | innospk.com |

| Density | 1.8 ± 0.1 g/cm³ | innospk.com |

Table 2: Research Findings on a Biologically Active N-Substituted Imidazole Carboxylate Derivative

| Compound | Cancer Cell Line | Finding | IC₅₀ Value | Source |

|---|---|---|---|---|

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (cervical) | Inhibited growth and proliferation | 0.737 ± 0.05 µM | nih.gov |

| HT-29 (colon) | Inhibited growth and proliferation | 1.194 ± 0.02 µM | nih.gov | |

| HeLa & HT-29 | Inhibited colony formation and migration, induced apoptosis | Not Applicable | nih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 14000627 | nih.gov |

| Molecular Formula | C₆H₁₀N₄O | nih.gov |

| IUPAC Name | 4-amino-1-ethyl-1H-imidazole-5-carboxamide | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-8-6(11)4-5(7)10-3-9-4/h3H,2,7H2,1H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZALHQJBSOJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(N=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993378 | |

| Record name | 5-Amino-N-ethyl-1H-imidazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-70-5 | |

| Record name | NSC64881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-N-ethyl-1H-imidazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Ethyl 1h Imidazole 5 Carboxamide and Its Analogues

Strategies for Core Imidazole (B134444) Ring Construction

The formation of the substituted imidazole core is a critical step in the synthesis of 4-amino-N-ethyl-1H-imidazole-5-carboxamide and its analogues. Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations.

Cyclization Reactions for Substituted Imidazoles

Cyclization reactions are a cornerstone of imidazole synthesis, involving the formation of the heterocyclic ring from one or more acyclic precursors. These reactions often proceed via the formation of key carbon-nitrogen bonds to close the ring. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or a primary amine, a reaction known as the Debus-Radziszewski imidazole synthesis. This method is versatile and has been used commercially for the production of various imidazoles.

Recent advancements in cyclization strategies include visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles, which offers an eco-friendly approach to synthesizing polycyclic imidazole derivatives. Iodine-mediated cyclization reactions have also been developed for the synthesis of diverse substituted imidazoles and quinoxalines under mild, metal-free conditions. These methods often exhibit a broad substrate scope and can be scaled up for larger-scale production.

Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. In this method, a plausible mechanism involves the initial hydrolysis of a 5-amino-1,2,3-triazoloacetal to the corresponding aldehyde, which then undergoes intramolecular cyclization. Subsequent elimination of nitrogen and carbene insertion into an O-H bond of an alcohol affords the final 2-substituted imidazole.

The following table summarizes various cyclization strategies for imidazole synthesis:

| Cyclization Strategy | Key Reactants | Conditions | Product Type |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Varies | Substituted Imidazoles |

| Visible-Light-Promoted Radical Cyclization | Benzimidazoles with unactivated alkenes | Visible light, no catalyst | Polycyclic Imidazoles |

| Iodine-Mediated Cyclization | Varies | Iodine, mild conditions | Substituted Imidazoles and Quinoxalines |

| Denitrogenative Transformation | 5-Amino-1,2,3-triazoles | Acidic, reflux | 2-Substituted Imidazoles |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of imidazole derivatives. The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. semanticscholar.org This can be followed by a post-cyclization step to yield highly substituted imidazoles. nih.gov For instance, the synthesis of uracil/thymine-containing tetra-substituted imidazoles has been demonstrated using an Ugi reaction followed by treatment with ammonium (B1175870) acetate in acetic acid. nih.gov

The Passerini three-component reaction, involving an isocyanide, an aldehyde or ketone, and a carboxylic acid, yields an α-acyloxy carboxamide. nih.gov This intermediate can also be further elaborated to form imidazole structures. These isocyanide-based MCRs are highly valued in medicinal chemistry and drug discovery for their ability to quickly generate diverse molecular scaffolds. nih.govnih.gov

The following table provides an overview of multicomponent reaction approaches for imidazole synthesis:

| Multicomponent Reaction | Components | Key Intermediate/Product |

| Ugi Four-Component Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide |

| Passerini Three-Component Reaction | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

Solid-Phase Synthesis Techniques for Imidazole Carboxamides

Solid-phase synthesis has become an invaluable technique for the preparation of compound libraries, including those based on the imidazole carboxamide scaffold. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage is the ease of purification, as excess reagents and by-products can be washed away, while the desired product remains bound to the resin.

This approach has been successfully applied to the synthesis of various imidazole derivatives. For example, the parallel synthesis of a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides has been reported. nih.gov In this work, imidazole-4,5-dicarboxylic acid was derivatized with amino acid esters and alkanamines on a solid support. nih.gov

Solid-phase synthesis has also been employed to prepare analogues of 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR). nih.gov These syntheses often start with a resin-bound precursor, such as inosine, which is then chemically modified through a series of steps to build the desired imidazole carboxamide structure. nih.gov This technique allows for the efficient production of novel AICAR derivatives with modifications at various positions. nih.govnih.gov

The general workflow for solid-phase synthesis of imidazole carboxamides is outlined below:

| Step | Description |

| 1. Resin Functionalization | Attaching a suitable starting material or linker to the solid support. |

| 2. Sequential Reactions | Building the imidazole carboxamide scaffold through a series of coupling and deprotection steps. |

| 3. Cleavage | Releasing the final product from the solid support. |

| 4. Purification | Isolating the pure compound. |

Synthetic Routes to 4-Amino-1H-imidazole-5-carboxamide Precursors

The synthesis of the target compound, this compound, typically involves the initial preparation of a core precursor, 4-amino-1H-imidazole-5-carboxamide (AICA), which is then further functionalized. Several synthetic routes to AICA and its derivatives have been established.

Approaches from Diaminomaleonitrile (B72808)

A prominent industrial method for the synthesis of 4-amino-5-imidazolecarboxamide starts from diaminomaleonitrile (DAMN). google.com This process generally involves two key steps. First, diaminomaleonitrile is reacted with formamide (B127407) in the presence of a dehydrating agent like phosphorus oxychloride to form an intermediate, N-(2-amino-1,2-dicyanovinyl)formamidine. google.com

In the second step, this intermediate undergoes a ring-closure reaction under alkaline conditions to yield 4-amino-5-imidazolecarboxamide. google.com This method is advantageous for its use of readily available starting materials and its suitability for large-scale production. google.com

A summary of the synthesis from diaminomaleonitrile is presented in the following table:

| Step | Reactants | Reagents | Product |

| 1 | Diaminomaleonitrile, Formamide | Phosphorus oxychloride | N-(2-amino-1,2-dicyanovinyl)formamidine |

| 2 | N-(2-amino-1,2-dicyanovinyl)formamidine | Sodium hydroxide, Water | 4-Amino-1H-imidazole-5-carboxamide |

Other Established Synthetic Pathways to Aminoimidazole Carboxamides

Besides the route from diaminomaleonitrile, other synthetic pathways have been developed for the preparation of aminoimidazole carboxamides. One notable approach involves the degradation of the purine (B94841) ring of inosine. This strategy has been utilized to synthesize 5-aminoimidazole-4-carboxamide riboside (AICAR) and its derivatives. mdpi.com The process typically involves the introduction of a strong electron-withdrawing group at the N1 position of the inosine base, which facilitates the subsequent cleavage of the pyrimidine portion of the purine ring system to reveal the desired imidazole core. mdpi.com

Furthermore, the synthesis of various N-substituted imidazole-5-carboxamides has been reported, often starting from a pre-formed imidazole carboxylic acid. For instance, 2-alkylthio-1-benzylimidazole-5-carboxylic acid can be converted to its acid chloride and subsequently reacted with an amine to form the corresponding N-substituted carboxamide.

The synthesis of 2-aminoimidazole derivatives can also be achieved through palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates. nih.gov This method allows for the rapid construction of 2-aminoimidazole products with diverse aryl groups. nih.gov While not directly leading to 4-amino-5-carboxamides, these methods highlight the versatility of modern catalytic approaches in constructing substituted imidazole rings.

N-Alkylation Strategies for this compound Synthesis

The introduction of an N-alkyl group, such as the ethyl moiety in this compound, is a critical step that significantly influences the compound's physicochemical properties and biological activity. This transformation is typically achieved through the N-alkylation of the precursor, 4-amino-1H-imidazole-5-carboxamide.

Introduction of the N-Ethyl Moiety through Alkylation Reactions

The direct alkylation of the imidazole ring is a common and effective method for the synthesis of N-substituted imidazoles. This approach generally involves the reaction of the imidazole heterocycle with an alkylating agent, such as an alkyl halide, in the presence of a base. For the synthesis of this compound, this would involve the reaction of 4-amino-1H-imidazole-5-carboxamide with an ethylating agent like ethyl iodide or ethyl bromide.

The reaction conditions for such alkylations can be varied to optimize the yield and regioselectivity. The choice of solvent and base is crucial. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which facilitate the dissolution of the reactants and promote the reaction. The base serves to deprotonate the imidazole nitrogen, generating a more nucleophilic species that readily attacks the electrophilic alkylating agent. Common bases used in these reactions include alkali metal carbonates (e.g., K₂CO₃) and hydrides (e.g., NaH).

While direct literature on the N-ethylation of 4-amino-1H-imidazole-5-carboxamide is limited, analogous alkylations of similar imidazole scaffolds provide insight into the likely reaction conditions. For instance, the alkylation of 2-methyl-5-nitroimidazole has been successfully carried out using various alkyl halides in the presence of potassium carbonate in acetonitrile at elevated temperatures.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-methyl-5-nitroimidazole | Alkyl Halide | K₂CO₃ | Acetonitrile | 60°C | Good |

Regioselective Alkylation at Imidazole Nitrogen Atoms

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles, such as 4-amino-1H-imidazole-5-carboxamide, is controlling the regioselectivity of the reaction. The imidazole ring possesses two potentially reactive nitrogen atoms (N-1 and N-3), and alkylation can occur at either position, leading to a mixture of regioisomers. The electronic and steric environment of the imidazole ring plays a critical role in directing the incoming alkyl group.

In the case of 4-amino-1H-imidazole-5-carboxamide, the electronic effects of the amino and carboxamide substituents will influence the relative nucleophilicity of the two ring nitrogens. The amino group at the C-4 position is an electron-donating group, which would be expected to increase the electron density and nucleophilicity of the adjacent N-3 atom. Conversely, the electron-withdrawing nature of the carboxamide group at the C-5 position would decrease the electron density at the N-1 atom.

However, steric hindrance can also be a determining factor. The proximity of the C-4 amino group and the C-5 carboxamide group may sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. The interplay of these electronic and steric factors will ultimately determine the final ratio of N-1 to N-3 alkylated products.

To achieve regioselective alkylation, various strategies can be employed. One approach is the use of protecting groups to block one of the nitrogen atoms, directing alkylation to the desired position. For example, the use of a removable protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be effective in directing the regioselective arylation and subsequent alkylation of imidazoles. nih.gov This strategy involves the protection of one nitrogen, followed by alkylation at the unprotected nitrogen, and subsequent deprotection to yield the desired regioisomer.

| Imidazole Substrate | Alkylating Agent | Strategy | Outcome |

|---|---|---|---|

| 4(5)-Arylimidazole | Small Alkyl Group | SEM-protection/deprotection | Efficient preparation of 1-alkyl-4-arylimidazoles nih.gov |

| 3-Substituted Indazoles | Alkyl Bromide | NaH in THF | >99% N-1 regioselectivity for certain substituents beilstein-journals.org |

Derivatization and Structural Modification of the this compound Scaffold

Once synthesized, the this compound scaffold serves as a versatile platform for further chemical modifications. These derivatizations can be targeted at the amide functionality, the imidazole ring substituents, or through the synthesis of larger polymeric or conjugate structures.

Amide Substitutions and Functional Group Modifications

The amide group in this compound is a key site for structural diversification. The N-ethyl group can be replaced with a variety of other alkyl or aryl substituents by starting the synthesis with a different primary amine in the amidation step. This allows for the introduction of a wide range of functionalities, which can be used to modulate the compound's properties.

Furthermore, the amide bond itself can be formed using a variety of coupling reagents. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are commonly employed for the formation of amide bonds. nih.gov These methods are generally high-yielding and tolerant of a wide range of functional groups.

The general principle of amide coupling involves the activation of a carboxylic acid, which then reacts with an amine to form the amide bond. researchgate.net This methodology can be applied to the synthesis of a library of 4-amino-N-substituted-1H-imidazole-5-carboxamides by reacting the corresponding carboxylic acid precursor with a diverse set of primary amines.

| Carboxylic Acid | Amine | Coupling Reagents | Product |

|---|---|---|---|

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt, DMAP, DIPEA | Amide derivative nih.gov |

Alterations to the Imidazole Ring Substituents (C-2, C-4, C-5)

The imidazole ring of this compound offers several positions for further functionalization. The C-2 position, in particular, is known to be susceptible to deprotonation and subsequent reaction with electrophiles. The acidity of the C-2 proton allows for the introduction of a variety of substituents at this position.

The amino group at the C-4 position can also be a site for modification. For example, it can undergo reactions such as acylation or alkylation, although care must be taken to control the selectivity of these reactions, as the ring nitrogens are also nucleophilic.

The carboxamide group at the C-5 position can be hydrolyzed back to the carboxylic acid, which can then be used as a handle for further transformations. For instance, the carboxylic acid can be converted to an ester or coupled with other molecules to form more complex structures. The imidazole-4,5-dicarboxylic acid scaffold, a related structure, is readily derivatized with amines to yield a variety of imidazole-4,5-dicarboxamides. nih.gov

Synthesis of Polymeric or Conjugate Analogues

The this compound scaffold can be incorporated into larger molecular architectures, such as polymers or bioconjugates. This can be achieved by introducing polymerizable groups onto the imidazole ring or its substituents. For example, if the N-ethyl group is replaced with a group containing a vinyl or acrylic functionality, the resulting monomer could be polymerized to form a functional polymer with pendant imidazole carboxamide moieties.

Alternatively, the imidazole derivative can be conjugated to other molecules, such as peptides, proteins, or other bioactive compounds. This is often achieved by utilizing the functional groups on the imidazole scaffold, such as the amino or carboxyl groups (after hydrolysis of the amide), to form covalent linkages with the target molecule. The imidazole-4,5-dicarboxylic acid scaffold has been used as a basis for the parallel synthesis of oligomeric compounds, demonstrating the potential for creating larger, more complex structures from imidazole-based building blocks.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Amino-n-ethyl-1h-imidazole-5-carboxamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from the analysis of closely related structures, such as ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate and other imidazole (B134444) derivatives. scbt.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl group, the amino group, the carboxamide protons, and the lone proton on the imidazole ring. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The amino (NH₂) and carboxamide (CONH₂) protons would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration. The C2-proton of the imidazole ring would appear as a singlet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals would be expected for the two carbons of the ethyl group, and for the three carbons of the imidazole ring, as well as a downfield signal for the carbonyl carbon of the carboxamide group. The chemical shifts of the imidazole ring carbons are characteristic of this heterocyclic system. rsc.org

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below, based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | Singlet, ~7.5-8.0 | ~135-140 |

| Imidazole C4 | - | ~140-145 |

| Imidazole C5 | - | ~110-115 |

| Carbonyl (C=O) | - | ~165-170 |

| Ethyl CH₂ | Quartet, ~3.9-4.2 | ~35-40 |

| Ethyl CH₃ | Triplet, ~1.2-1.4 | ~14-16 |

| Amino (NH₂) | Broad Singlet | - |

| Carboxamide (NH₂) | Broad Singlet | - |

| Note: Predicted values are based on data from structurally similar compounds and may vary from experimental results. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₀N₄O), the exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The monoisotopic mass of this compound is 154.0855 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 155.0929.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 155.0929 | Protonated molecular ion |

| [M+Na]⁺ | 177.0748 | Sodium adduct |

| [M-NH₂]⁺ | 138.0822 | Loss of the amino group |

| [M-CONH₂]⁺ | 111.0873 | Loss of the carboxamide group |

| [M-C₂H₅]⁺ | 126.0669 | Loss of the ethyl group |

| Note: These are predicted values. Actual experimental values may differ slightly. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its amine, amide, and imidazole ring functionalities.

Based on published data for similar imidazole-containing compounds, the following characteristic peaks are expected: researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino & Amide) | Stretching | 3400-3200 (broad) |

| C-H (Alkyl) | Stretching | 2980-2850 |

| C=O (Amide I) | Stretching | ~1680 |

| N-H (Amide II) | Bending | ~1600 |

| C=N & C=C (Imidazole) | Ring Stretching | 1550-1450 |

| C-N | Stretching | 1400-1300 |

The broad band in the high-frequency region (3400-3200 cm⁻¹) is characteristic of N-H stretching vibrations from both the primary amine and the primary amide groups. The strong absorption around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the amide, a key feature in the spectrum. The various stretching and bending vibrations of the imidazole ring would appear in the fingerprint region, confirming the presence of this heterocyclic core.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the structure of the closely related compound, 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide, has been determined. researchgate.net

This analogous structure reveals key features that are likely to be conserved. The imidazole ring is planar, and there are significant intramolecular hydrogen bonds that stabilize the molecular conformation. researchgate.net Specifically, the carboxamide group is positioned to form hydrogen bonds with the adjacent amino group, creating a rigid, planar system. In the crystal lattice, it is expected that intermolecular hydrogen bonding involving the amino and carboxamide groups would play a crucial role in the packing of the molecules.

Based on this related structure, the following crystallographic parameters can be anticipated for this compound:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (common for such molecules) |

| Key Bond Lengths | C-N (imidazole): ~1.3-1.4 ÅC=O (amide): ~1.25 Å |

| Key Bond Angles | Angles within the imidazole ring: ~105-112° |

| Hydrogen Bonding | Extensive intra- and intermolecular H-bonds |

| Note: These are predictions based on the crystal structure of a closely related compound and require experimental verification. |

Chromatographic Methods for Purity Assessment in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of research samples of this compound.

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the imidazole ring is chromophoric. The purity of a sample is assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be generated using a certified reference standard. Commercial suppliers often specify a purity of >95% or >98% as determined by HPLC for their research-grade chemicals. tcichemicals.comthermofisher.com

For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) can be employed.

Computational and Theoretical Studies on 4 Amino N Ethyl 1h Imidazole 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs the molecule's geometry, stability, and chemical reactivity.

For a molecule like 4-Amino-N-ethyl-1H-imidazole-5-carboxamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), would be used to optimize the molecular geometry to its lowest energy state. nih.gov From this optimized structure, a wealth of electronic properties can be derived.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carboxamide group, while positive potential would be found near the amino and amide hydrogens. niscpr.res.in

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as charge transfer between orbitals, which stabilize the molecule. acs.org

These calculations allow for the prediction of which sites on the molecule are most likely to engage in chemical reactions, hydrogen bonding, or coordination with metal ions.

Table 1: Illustrative Electronic Properties Calculated for an Imidazole Derivative (Note: Data is representative of typical DFT results for related heterocyclic compounds and not specific to this compound)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 5.4 D | Molecular polarity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used in drug discovery to predict how a ligand (like this compound) might interact with a biological target, typically a protein or enzyme. arabjchem.orgmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arabjchem.org Docking algorithms place the ligand into the binding site of a protein and score the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netajchem-a.com The results, often expressed as a binding energy or docking score, help to identify potential biological targets and elucidate the key amino acid residues involved in the interaction. For example, studies on other imidazole derivatives have used docking to predict their binding affinity to targets like GlcN-6-P synthase, an enzyme relevant for antimicrobial activity. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the stability of the binding pose, conformational changes in the protein or ligand upon binding, and a more refined estimation of binding free energy. mdpi.comresearchgate.net These simulations confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment. nih.gov

Table 2: Example of Molecular Docking Results for an Imidazole Derivative with a Protein Target (Note: This data is hypothetical and for illustrative purposes only)

| Parameter | Value | Details |

| Target Protein | Protein Kinase G (PKnG) | A potential target in Mycobacterium tuberculosis researchgate.net |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted affinity |

| Interacting Residues | VAL399, CYS300, LYS603 | Amino acids in the active site forming key contacts researchgate.net |

| Hydrogen Bonds | 3 | Formed with CYS300 and LYS603 researchgate.net |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

For flexible molecules like this compound, which has rotatable bonds in its N-ethyl and carboxamide side chains, multiple low-energy conformations may exist. Computational methods can be used to systematically rotate these bonds and calculate the potential energy of each resulting structure, generating a potential energy surface or landscape. This map reveals the most stable (lowest energy) conformations and the transition states connecting them.

Experimental data from X-ray crystallography of similar molecules, such as 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide, provide valuable benchmarks for computational results. In the crystal structure of this related compound, intramolecular hydrogen bonds were found to significantly influence the conformation, leading to an extended, planar structure. researchgate.netchalmers.se The analysis revealed specific torsion angles that define the orientation of the side chains relative to the imidazole ring. Such analyses for this compound would be crucial for understanding how it presents itself to a receptor.

Table 3: Key Torsion Angles from a Crystal Structure of a Related Imidazole Carboxamide Derivative (Source: Adapted from crystallographic data of 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide researchgate.net)

| Torsion Angle | Atoms Involved | Value (°) | Significance |

| C4-C5-C6-O1 | Imidazole-Carboxamide | 4.22 | Defines the planarity of the carboxamide group relative to the ring |

| C5-C4-N3-C8 | Imidazole-Carboxamide | 1.89 | Defines the planarity of the carboxamide group relative to the ring |

| N1-C7-C8-N9 | Ethylamino Side Chain | -65.6 | Describes the gauche conformation of the ethyl side chain |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is also a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. Furthermore, it can be used to explore potential chemical reaction pathways.

Prediction of Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C NMR). niscair.res.in By calculating these properties for a proposed structure and comparing them to experimental spectra, researchers can confirm the identity and purity of the compound. Studies on various imidazole derivatives have shown a good correlation between theoretically calculated and experimentally measured spectroscopic data. niscpr.res.in This predictive capability is particularly useful for distinguishing between isomers or identifying specific tautomeric forms that may exist in solution. nih.gov

Prediction of Reaction Mechanisms: Theoretical calculations can elucidate the step-by-step mechanism of a chemical reaction. By mapping the reaction pathway from reactants to products, including the identification of high-energy transition states and intermediates, chemists can understand how a reaction proceeds and predict its feasibility and potential outcomes. For instance, computational studies have been used to investigate the atmospheric oxidation reactions of imidazole and the mechanistic pathways for the synthesis of substituted imidazoles. nih.gov

Table 4: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for an Imidazole Moiety (Note: Data is representative of typical results for related heterocyclic compounds and not specific to this compound)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| Imidazole C-H | 8.03 | 8.58 | -0.55 |

| Aromatic C-H | 7.05 | 6.66 | 0.39 |

| Methylene (B1212753) -CH₂- | 4.21 | 4.15 | 0.06 |

| Methyl -CH₃ | 1.25 | 1.20 | 0.05 |

Mechanistic Investigations and Biological Interactions of 4 Amino N Ethyl 1h Imidazole 5 Carboxamide and Its Research Analogues in Vitro and in Silico

Enzyme Inhibition and Modulation Mechanisms (In Vitro)

The imidazole (B134444) ring and its derivatives are recognized for their capacity to interact with various enzymes, acting as either inhibitors or modulators. nih.govfrontiersin.org The structural versatility of the imidazole carboxamide core allows for substitutions that can be optimized for specific enzyme targets, making it a valuable scaffold in drug discovery. nih.gov

Determination of Inhibition Kinetics and Binding Affinity

Kinetic studies are essential for characterizing the mechanism of enzyme inhibition. For 4-amino-5-imidazolecarboxamide, its interaction with guanine (B1146940) deaminase was characterized by determining its Ki values, which were found to be in the micromolar range, indicating a strong binding affinity. nih.gov For the novel BTK inhibitors based on the 1-amino-1H-imidazole-5-carboxamide scaffold, detailed structure-activity relationship studies led to the identification of a compound with impressive selectivity and favorable pharmacokinetic properties. nih.gov

In silico molecular docking is a powerful tool used to predict the binding affinity and interaction patterns of inhibitors with their target enzymes. For imidazole derivatives targeting p38 MAP kinase, docking studies predicted binding affinities (dock scores) as low as -7.83 kcal/mol, suggesting strong and stable interactions with the enzyme's active site. acs.org These computational predictions are often validated by in vitro assays. frontiersin.org Similarly, for a series of 1,2-diarylimidazol-4-carboxamide derivatives targeting the cannabinoid 1 (CB1) receptor, binding affinities (pKi) were determined through radioligand displacement assays and correlated with functional potencies (pIC50) from [35S]GTPγS binding assays. nih.gov

Receptor Binding and Activation Studies (In Vitro)

Analogues of 4-Amino-N-ethyl-1H-imidazole-5-carboxamide have been developed to target G-protein-coupled receptors (GPCRs) and nuclear receptors.

A series of 1,2-diarylimidazol-4-carboxamide derivatives were synthesized and evaluated as antagonists for the human cannabinoid 1 (hCB1) receptor. nih.gov These compounds exhibited high binding affinities in radioligand displacement assays. nih.gov Further studies using a competition association assay revealed a diverse range of kinetic profiles, highlighting that substitutions on the diarylimidazole scaffold significantly influence both binding affinity and residence time at the receptor. nih.gov

In the realm of nuclear receptors, derivatives of imidazo[1,2-a]pyridine (B132010) were identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a key regulator of hepatic functions. nih.gov These compounds were found to activate human CAR at nanomolar concentrations, demonstrating the potential of the imidazole scaffold in designing selective nuclear receptor modulators. nih.gov

Molecular Target Identification and Validation in Cellular Systems (In Vitro)

Identifying the specific molecular targets of a compound within a cell is critical to understanding its mechanism of action. For imidazole derivatives, various targets have been identified and validated in cellular contexts.

In non-small cell lung cancer (NSCLC) cell lines, an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, was shown to inhibit cell proliferation. frontiersin.org The molecular target was identified through in silico docking as the sirtuin family of enzymes. nih.govnih.gov This was validated in vitro by treating NSCLC cells with the compound and observing changes in the gene and protein expression of sirtuins using RT-PCR and Western blot analyses, which confirmed the inhibitory effect on nuclear sirtuins. frontiersin.orgnih.gov

Similarly, for a synthetic derivative of a marine sponge compound, network pharmacology approaches predicted that mitogen-activated protein kinase (MAPK) signaling molecules were potential targets. mdpi.com In vitro validation in NSCLC cells confirmed that the compound induced apoptosis in a manner dependent on the inhibition of ERK1/2 and MEK1, which are key kinases in the MAPK pathway. mdpi.com The development of novel 1-amino-1H-imidazole-5-carboxamide derivatives as BTK inhibitors also involved validation in cellular systems, where the compounds' ability to induce apoptosis in tumor cell lines was demonstrated. nih.gov

Nucleic Acid Interaction Studies (In Vitro and In Silico)

The interaction of small molecules with DNA and RNA is a significant area of research. The parent compound, 4-amino-5-imidazolecarboxamide, has been observed to affect the incorporation of purines into nucleic acids in mouse liver, suggesting an interaction with nucleic acid metabolic pathways. nih.gov The negative charge of the nucleic acid backbone, concentrated on its phosphate (B84403) groups, allows for electrostatic interactions and hydrogen bonding with small molecules. nih.gov

DNA Minor Groove Binding Investigations

A significant focus of research on imidazole-containing compounds is their ability to bind to the minor groove of DNA. esr.ie Pyrrole-imidazole polyamides are a class of synthetic molecules designed to recognize and bind specific DNA sequences with high affinity. researchgate.net These compounds are crescent-shaped, matching the curvature of the DNA minor groove, and can disrupt DNA structure and function. mdpi.com

The binding is primarily driven by hydrophobic forces, van der Waals forces, and hydrogen bonding. esr.ieresearchgate.net The replacement of a pyrrole (B145914) ring with an imidazole ring in these polyamides introduces a nitrogen atom that can act as a hydrogen bond acceptor. This modification allows for the recognition of G-C base pairs, overcoming the steric hindrance from the guanine amino group that prevents binding by pyrrole-only polyamides like netropsin. esr.iewpmucdn.com Molecular docking simulations and various biophysical techniques, such as UV-visible absorption and fluorescence quenching, have been used to confirm that these imidazole-containing molecules bind strongly within the DNA minor groove, with a preference for A-T rich regions. researchgate.net

Modulation of Gene Expression Pathways (Mechanistic Aspects)

The imidazole carboxamide scaffold, particularly its riboside derivative, has been shown to modulate specific gene expression pathways, primarily through the activation of AMP-activated protein kinase (AMPK). 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), an analogue of this compound, is readily taken up by cells and converted to the AMP analogue, ZMP, which directly activates AMPK. This activation triggers a cascade of downstream signaling events that mimic the effects of insulin (B600854) on certain genes. nih.gov

In hepatoma cell models, treatment with AICAR was found to repress the transcription of key gluconeogenic genes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.gov This repressive effect on genes responsible for glucose production in the liver highlights a significant mechanistic aspect of this compound class. However, AICAR did not affect the expression of other genes like glucose-6-phosphate dehydrogenase (G6PDHase) or constitutively expressed genes, suggesting a selective modulation of gene expression. nih.gov The mechanism is believed to be distinct from the insulin signaling pathway, as insulin itself does not activate AMPK in these cells, suggesting that the two pathways converge at a downstream point to regulate the PEPCK and G6Pase gene promoters. nih.gov This activation of AMPK is also linked to increased cell surface content of GLUT4, a glucose transporter, which is a key mechanism for enhancing glucose uptake in skeletal muscle. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies on the 4-amino-1H-imidazole-5-carboxamide scaffold have identified several key features crucial for biological activity. The core heterocyclic ring system and the carboxamide group are fundamental to its function.

The Carboxamide Moiety: The carboxamide group at the C5 position is critical. When this group was replaced with a sulfonamide, the resulting analogue of 4(5)-aminoimidazole-5(4)-carboxamide (AICA) and its derivatives were found to be inactive. nih.gov They failed to inhibit the growth of L1210 leukemia cells in culture and showed no significant interaction with enzymes like hypoxanthine-guanine phosphoribosyltransferase or xanthine (B1682287) oxidase. nih.gov

Substitutions on the Imidazole Ring: The nature and position of substituents on the imidazole ring dramatically influence the compound's biological target and potency. For instance, the design of novel 1,5-diaryl-1H-imidazole derivatives has led to inhibitors of the HIV-1 integrase (IN) and its interaction with the host protein LEDGF/p75. nih.gov In these analogues, the presence of specific aryl groups at the N1 and C5 positions is essential for binding to the LEDGF/p75-binding pocket on the integrase enzyme. nih.gov

N-Substituted Carboxamides: In a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, the substituent on the carboxamide nitrogen was varied to optimize anticancer activity. nih.gov The N-(2,4-Dimethoxyphenyl) derivative demonstrated excellent cytotoxicity against the A549 lung cancer cell line, indicating that the electronic and steric properties of this substituent are key determinants of potency. nih.gov

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C5-Carboxamide Group | Replaced with a sulfonamide group | Abolished activity against L1210 cells and related enzymes. | nih.gov |

| N1 and C5 Positions | Introduction of specific diaryl groups | Conferred inhibitory activity against HIV-1 IN - LEDGF/p75 interaction. | nih.gov |

| N-Substituted Carboxamide | Variation of aryl substituents (e.g., 2,4-Dimethoxyphenyl) | Modulated potency against cancer cell lines (A549, SW480). | nih.gov |

| Core Scaffold | Formation of intramolecular hydrogen bonds | Stabilizes a planar conformation potentially favorable for binding. | researchgate.net |

Rational design strategies have been employed to optimize the 4-amino-1H-imidazole-5-carboxamide scaffold, transforming it into potent and selective research probes with improved properties. These strategies often combine structural biology insights with synthetic chemistry and computational modeling.

One prominent strategy involves targeting specific protein-protein interactions. For example, to develop inhibitors of HIV replication, researchers designed 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides to specifically disrupt the interaction between HIV-1 integrase and the host cofactor LEDGF/p75, a validated target for antiretroviral therapy. nih.gov This approach moves beyond targeting the enzyme's active site, aiming for higher selectivity. nih.gov

Another key strategy focuses on improving the physicochemical properties of the lead compounds, particularly aqueous solubility and bioavailability, which are often poor for this class of molecules. In the development of tubulin polymerization inhibitors based on a different but related heterocyclic template, researchers introduced polar and ionizable hydrophilic groups. nih.gov A phenyl-aminothiazole (PAT) template was designed by inserting an amino linkage, which markedly improved solubility and oral bioavailability compared to the parent scaffold. nih.gov This principle of introducing polar functionalities is a widely applicable strategy for enhancing the drug-like properties of research probes.

In silico methods are integral to modern rational design. Molecular docking studies have been used to guide the synthesis of novel benzimidazole (B57391) carboxamides. nih.gov By modeling how different derivatives fit into the binding pocket of a biological target, such as topoisomerase IIα, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov Subsequent molecular dynamics simulations can then be used to confirm the stability of the ligand-protein complex, providing further confidence in the rational design approach. nih.gov

| Design Strategy | Objective | Example Application | Reference |

|---|---|---|---|

| Targeting Protein-Protein Interactions | Achieve high selectivity and novel mechanism of action. | Designing diaryl-imidazoles to block the HIV-1 Integrase/LEDGF-p75 interface. | nih.gov |

| Improving Physicochemical Properties | Enhance solubility and oral bioavailability for in vivo studies. | Introduction of polar/ionizable groups into heterocyclic templates. | nih.gov |

| In Silico Modeling (Docking & MD) | Predict binding affinity and guide synthesis; confirm complex stability. | Designing benzimidazole carboxamides to bind topoisomerase IIα. | nih.gov |

Cellular Assays for Investigating Biological Responses (In Vitro)

The 4-aminoimidazole-5-carboxamide (AICA) core structure is intrinsically linked to cellular metabolism, as it is an intermediate in the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov Cellular assays have been instrumental in delineating its effects on various metabolic processes.

A primary area of investigation has been its impact on glucose metabolism. The analogue AICAR has been shown to stimulate glucose transport in skeletal muscle cells. researchgate.net This effect is mediated by the activation of AMPK, which promotes the translocation of the GLUT4 glucose transporter to the cell surface, thereby increasing glucose uptake. researchgate.net

The compound's role in purine metabolism has also been extensively studied. In certain purine-requiring mutants of Escherichia coli, AICA is known to accumulate, demonstrating its position within this fundamental pathway. nih.gov Furthermore, AICA and its derivatives are central to the study of adenylosuccinate lyase (ADSL) deficiency, an inherited metabolic disease. nih.gov In this disorder, the dephosphorylated substrates of the ADSL enzyme, including 5-amino-4-imidazole-N-succinocarboxamide riboside (SAICAr), accumulate in body fluids. nih.gov The availability of synthetic AICA and its derivatives is crucial for in vitro experiments aimed at understanding the pathogenic mechanisms of this disease. nih.gov

| Metabolic Pathway | Observed Effect in Cellular Assays | Key Mediator/Mechanism | Reference |

|---|---|---|---|

| Glucose Metabolism | Increased glucose transport into skeletal muscle cells. | Activation of AMPK, leading to GLUT4 translocation. | researchgate.net |

| Purine Biosynthesis | Accumulation of AICA in purine-requiring bacterial mutants. | AICA is a natural intermediate in the pathway. | nih.gov |

| Adenine Nucleotide Metabolism | Accumulation of AICA derivatives (SAICAr) in ADSL deficiency models. | Investigating the pathogenesis of the inherited metabolic disorder ADSL deficiency. | nih.gov |

Cell-based assays are essential for confirming the mechanism of action of this compound and its analogues, including verifying target engagement and downstream cellular consequences.

In the context of antiviral research, cell-based HIV-1 assays were used to evaluate rationally designed 1,5-diaryl-1H-imidazole derivatives. nih.gov While some compounds showed moderate antiviral activity, strand transfer assays revealed they did not bind to the enzyme's active site. This supported the hypothesis that their mechanism of action was the selective engagement and disruption of the LEDGF/p75-binding pocket, as intended by their design. nih.gov

For anticancer applications, mechanistic studies in cell-based models are multifaceted. The cytotoxic effects of novel benzimidazole carboxamides were evaluated against human cancer cell lines, such as the A549 lung carcinoma and SW480 colon adenocarcinoma lines. nih.gov For the most potent compounds, further assays were conducted to elucidate the mechanism. Cell cycle analysis revealed that a lead compound induced G2/M phase arrest in A549 cells, and apoptosis investigation confirmed it triggered programmed cell death. These cellular responses were consistent with the proposed target engagement of topoisomerase IIα. nih.gov

Target engagement can also be assessed through direct enzyme inhibition assays using cell lysates or purified enzymes. For example, 4-amino-5-imidazolecarboxamide was identified as a potent inhibitor of the enzyme guanine deaminase in various trypanosomatid parasites, which is linked to its growth-inhibitory effects on these organisms. nih.gov Conversely, studies on sulfonyl analogues of AICA in L1210 leukemia cells showed a lack of cytotoxicity, which correlated with their inability to inhibit key enzymes in purine salvage pathways, demonstrating a lack of target engagement. nih.gov

| Assay Type | Cell/Model System | Purpose | Finding/Outcome | Reference |

|---|---|---|---|---|

| HIV-1 Antiviral Assay | Cell-based HIV-1 replication models | Evaluate antiviral potency and mechanism. | Confirmed compounds selectively bind to the LEDGF/p75 pocket, not the active site. | nih.gov |

| Cytotoxicity/Antiproliferative Assay | A549, SW480, L1210 cancer cells | Screen for anticancer activity. | Identified potent benzimidazole carboxamides and inactive sulfonyl analogues. | nih.govnih.gov |

| Cell Cycle & Apoptosis Analysis | A549 lung cancer cells | Elucidate the mechanism of cytotoxicity. | Lead compound induced G2/M arrest and apoptosis, consistent with Topo IIα inhibition. | nih.gov |

| Enzyme Inhibition Assay | Trypanosomatid parasites | Confirm direct target engagement. | AICA is a potent inhibitor of guanine deaminase. | nih.gov |

Applications As Research Probes and Chemical Scaffolds in Advanced Research

Utility as Synthetic Building Blocks for Complex Molecules

4-Amino-N-ethyl-1H-imidazole-5-carboxamide serves as a crucial starting material or intermediate in the synthesis of more complex chemical entities. The related compound, 4-amino-1H-imidazole-5-carboxamide (AICA), is a well-established precursor in the production of various pharmaceuticals. innospk.com For instance, AICA is a key intermediate in the industrial synthesis of temozolomide, a drug used in the treatment of brain tumors. innospk.com The synthesis of AICA itself can be achieved through a multi-step process, for example, by the reaction of diaminomaleonitrile (B72808) with formamide (B127407), followed by a ring-closure reaction. google.com

While specific industrial-scale synthesis routes for this compound are not extensively documented in publicly available literature, the principles of N-alkylation of imidazoles are well-established. researchgate.net These methods typically involve the reaction of the parent imidazole (B134444) with an ethylating agent. The reactivity of the imidazole ring allows for the introduction of the ethyl group at the N-1 position, leading to the desired product. The presence of the amino and carboxamide functional groups provides further handles for subsequent chemical modifications, allowing for the construction of a diverse array of more complex molecules. The synthesis of a structurally related compound, 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide, has been reported, involving the reaction of the corresponding precursor with triethyl orthoformate and subsequent treatment with the appropriate amine, highlighting the feasibility of N-alkylation in this class of compounds. researchgate.net

Contributions to Lead Compound Identification in Chemical Biology

The imidazole scaffold is a cornerstone in the identification of lead compounds in drug discovery. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a versatile pharmacophore for targeting a wide range of enzymes and receptors. innospk.com N-substituted imidazole derivatives, in particular, have shown significant potential in this area.

A study on a series of N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate building blocks demonstrated their antiproliferative activity against various human cancer cell lines. nih.gov Notably, derivatives with alkyl chains at the N-1 position of the imidazole core exhibited inhibitory effects on cancer cell growth. One such derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed significant activity against HeLa and HT-29 cancer cells, suggesting that N-substituted imidazoles can serve as valuable leads for the development of new anticancer agents. nih.gov Although this study focused on a dodecyl substituent, it underscores the principle that modification at the N-1 position, such as with an ethyl group, can be a viable strategy for tuning the biological activity of this class of compounds.

The general approach involves synthesizing a library of related compounds with variations at different positions of the imidazole ring and then screening them for biological activity. This process allows researchers to identify structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of lead compounds.

Development of Specific Biochemical Tools and Reagents

While specific examples of this compound being developed into biochemical tools are not prominently featured in the available literature, the underlying principles of using such scaffolds for this purpose are well-understood. The imidazole ring system is a component of the purine (B94841) bases found in nucleic acids and is also present in the essential amino acid histidine. researchgate.net This inherent biological relevance makes imidazole derivatives attractive candidates for designing molecules that can probe biological systems.

For instance, by attaching reporter groups such as fluorescent dyes or biotin (B1667282) to the this compound scaffold, researchers could create probes to study the localization and interactions of specific proteins or enzymes. The N-ethyl group can be systematically varied to modulate the probe's properties, such as its cell permeability and target-binding affinity.

Exploitation as a Privileged Scaffold for Diversification Libraries

The concept of "privileged scaffolds" is central to modern medicinal chemistry and involves the use of core structures that are known to bind to multiple biological targets. google.cominnospk.com The imidazole ring is a prime example of such a scaffold. google.cominnospk.com Its versatility allows for the creation of large and diverse chemical libraries by introducing various substituents at different positions of the ring.

The synthesis of N-substituted imidazole derivatives is a common strategy for generating such libraries. nih.govresearchgate.net The reaction of an imidazole core with different alkylating or acylating agents can produce a wide array of compounds with diverse chemical properties. In the case of this compound, the amino and carboxamide groups offer additional points for diversification, further expanding the chemical space that can be explored. These libraries can then be screened against a panel of biological targets to identify new drug candidates or to understand the molecular basis of drug-target interactions.

Applications in Materials Science and Catalysis Research

The applications of imidazole derivatives extend beyond the life sciences into materials science and catalysis. The unique electronic properties of the imidazole ring make it a useful component in the design of functional materials. For example, imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com

In the field of catalysis, N-heterocyclic carbenes (NHCs), which can be derived from imidazole precursors, have emerged as powerful ligands for transition metal catalysts. rsc.org While specific catalytic applications of this compound have not been reported, the N-ethyl group could potentially influence the electronic and steric properties of a derived NHC ligand, thereby modulating the activity and selectivity of the corresponding metal complex. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the C-H arylation and alkenylation of imidazoles, demonstrating the potential for these compounds to participate in catalytic transformations. nih.gov The N-alkylation of imidazoles has also been studied in the context of creating basic catalysts for various chemical reactions. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-Amino-N-ethyl-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of amido-nitrile precursors or condensation of glyoxal derivatives with ethylamine. Key steps include:

- Cyclization : Catalyzed by nickel or acidic/basic conditions to form the imidazole ring. Proto-demetallation and dehydrative steps are critical for ring closure .

- pH and temperature control : Adjusting pH (e.g., using ammonia or acetic acid) and maintaining temperatures between 60–80°C minimizes by-products like unreacted nitriles or over-oxidized species .

- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane) ensures ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl group at N1, carboxamide at C5) and detect tautomeric forms of the imidazole ring .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 183.1) and fragmentation patterns (e.g., loss of CO from the carboxamide group) .

- X-ray Crystallography : Resolves 3D conformation, including hydrogen bonding between the amino and carboxamide groups .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Degrades via photooxidation of the amino group; store in amber vials at -20°C .

- Moisture : Hydrolysis of the carboxamide group occurs in aqueous solutions (pH < 3 or > 10); lyophilized forms are stable for >12 months .

Advanced Research Questions

Q. How can researchers optimize synthesis protocols to improve yield and scalability?

- Catalyst screening : Test transition metals (e.g., Ni, Cu) for cyclization efficiency. For example, NiCl increases yield by 20% compared to uncatalyzed reactions .

- Flow chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve heat management for large-scale synthesis .

- By-product analysis : Use HPLC-MS to identify impurities (e.g., des-ethyl analogs) and adjust stoichiometry of ethylamine .

Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. inactive results)?

- Dose-response profiling : Test across a wider concentration range (1 nM–100 µM) to identify threshold effects .

- Structural analogs comparison : Compare with 5-Amino-1-methyl-1H-imidazole-4-carboxamide (CAS 21343-04-4), which lacks the ethyl group but shows similar bioactivity .

- Assay validation : Use multiple assays (e.g., broth microdilution for antimicrobial activity, MTT for cytotoxicity) to confirm target-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to enzymes like adenosine deaminase (target for anticancer research). The carboxamide group shows strong hydrogen bonding with active-site residues .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; the ethyl group enhances hydrophobic interactions in lipid-rich environments .

Q. What methodologies ensure reproducibility in SAR studies of imidazole derivatives?

Q. How do tautomeric forms of the imidazole ring affect spectroscopic and biological data interpretation?

- Tautomer identification : Use N NMR to distinguish between 1H- and 3H-imidazole tautomers, which alter electronic properties and binding affinity .

- Biological impact : The 1H-tautomer shows 10-fold higher inhibition of bacterial dihydrofolate reductase compared to the 3H-form .

Methodological Best Practices

- Contradiction resolution : Cross-reference PubChem, EPA DSSTox, and independent syntheses to validate data .

- Reproducibility : Document all reaction parameters (e.g., cooling rate during crystallization) in electronic lab notebooks .

- Safety : Follow OSHA guidelines for handling ethylamine derivatives; use fume hoods and nitrile gloves due to irritant risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.